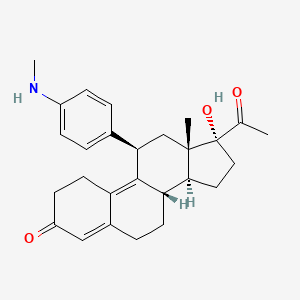

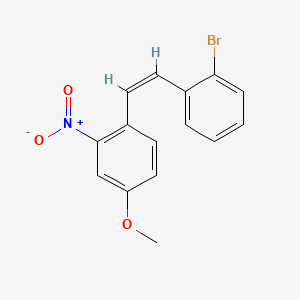

(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of indolizine derivatives involves strategic organic reactions, including the Fischer indole synthesis and modifications thereof. For example, the synthesis of new tetracyclic indolizino[1,2-b]indole-1-one derivatives showcases the complexity and creativity in generating indolizine-based compounds (Bhattacharya et al., 2001). Another study describes the preparation of 3,5-dihydrobenz[f]indolizin-3-one through a novel dehydration reaction, highlighting the diverse synthetic routes available for indolizine derivatives (Rigo et al., 1990).

Molecular Structure Analysis

The structural elucidation of these compounds often involves advanced analytical techniques such as X-ray crystallography and NMR spectroscopy. The detailed molecular structure analysis helps in understanding the conformation and reactivity of these molecules. For instance, the structural identification of 3,5-dihydrobenz[f]indolizin-3-one provided insights into its molecular framework (Rigo et al., 1990).

Chemical Reactions and Properties

Indolizine derivatives undergo a variety of chemical reactions, including autoxidation and cycloaddition, that result in a wide range of products with unique properties. The autoxidation of tetracyclic indolizino[1,2-b]indole-1-one derivatives to produce hydroperoxy and methoxy derivatives is a case in point (Bhattacharya et al., 2001).

Scientific Research Applications

Synthetic Chemistry Applications

One prominent area of application is in the field of synthetic chemistry, where these compounds serve as key intermediates in the synthesis of complex molecules. For instance, the study by Mmutlane, Harris, and Padwa (2005) demonstrates the use of indolizinone-based compounds in the preparation of novel indolo- and furano-fused indolizinones via 1,3-dipolar cycloaddition chemistry. This method highlights the versatility of indolizinone derivatives in constructing complex heterocyclic frameworks, useful in diverse synthetic pathways (E. Mmutlane, J. Harris, & A. Padwa, 2005).

Pharmacological Research

In pharmacological research, derivatives of indolizinone have been explored for their cytotoxic activities against various cancer cell lines. A study by Sharma et al. (2003) synthesized 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues and evaluated them for cytotoxic activity, demonstrating potential anticancer properties (Vedula M. Sharma et al., 2003).

Natural Product Synthesis

These compounds also find applications in the synthesis of natural product-like structures, as shown by Jiang et al. (2007), who developed a versatile strategy for the synthesis of polyhydroxylated indolizidines, compounds that mimic the structure of certain natural products (Xiao-Ping Jiang et al., 2007).

Materials Science

In materials science, the fluorescence properties of indolizinone derivatives have been utilized. Lopez and Abelt (2012) reported on the synthesis and photophysical properties of PRODAN-based fluorescent models of cholesterol, where indolizinone cores were used to enhance solvent polarity sensing abilities (Nicholas Lopez & C. Abelt, 2012).

properties

IUPAC Name |

(1S)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2/t4?,5?,7?,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDMEYQMTTXNRN-LOASFGFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2N1C(=O)C=CC2O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](C2N1C(=O)C=CC2O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)